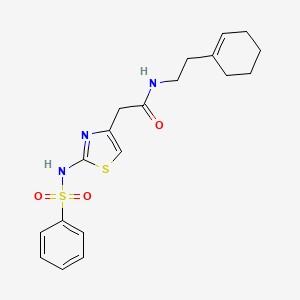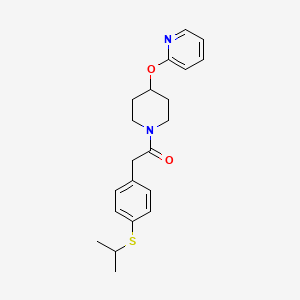![molecular formula C18H22ClN3O B2413392 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride CAS No. 1052520-42-9](/img/structure/B2413392.png)
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidine is an integral part of DNA and RNA, imparting diverse pharmacological properties . Its synthetic versatility allows the generation of structurally diverse derivatives .Chemical Reactions Analysis
The synthesis of certain pyrimidine derivatives involved reacting chalcone with guanidine hydrochloride .Physical And Chemical Properties Analysis
Pyrimidine is a much weaker base than pyridine and is soluble in water .Scientific Research Applications
Antifolate and Antitumor Activity
Research has shown that derivatives of 2,4-diaminofuro[2,3-d]pyrimidines exhibit significant antifolate and antitumor activities. For example, modifications at certain positions on the furo[2,3-d]pyrimidine backbone have been shown to enhance dihydrofolate reductase (DHFR) inhibitory potency and tumor cell growth inhibition. These compounds have been synthesized and evaluated for their potential as chemotherapeutic agents, demonstrating significant activity against various tumor cell lines in culture (Gangjee et al., 2000).
Antibacterial and Antiviral Activity
Other derivatives, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been prepared and shown to exhibit antiviral activity, particularly against retroviruses including human immunodeficiency virus (HIV). These findings indicate the potential of furo[2,3-d]pyrimidine derivatives in the development of new antiviral agents (Hocková et al., 2003).
Synthesis and Biological Evaluation
The synthesis of novel derivatives incorporating the benzothiazole and benzofuro[3,2-d]pyrimidine moieties has been explored, leading to compounds with varied biological activities. Such research emphasizes the importance of structural modifications in enhancing the therapeutic potential of these compounds. The biological evaluation of these derivatives has shown promising results in antibacterial and antitubercular activity, further highlighting the diverse scientific applications of benzofuro[3,2-d]pyrimidine derivatives (Bhoi et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-3-15-19-16-13-6-4-5-7-14(13)22-17(16)18(20-15)21-10-8-12(2)9-11-21;/h4-7,12H,3,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALIGUCDJJFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C)OC4=CC=CC=C42.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)
![3,4-Dihydro[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylic acid 2,2-dioxide](/img/structure/B2413316.png)


![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)


![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)
![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)